6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core substituted with a nitro (-NO₂) group at position 6 and a trifluoromethyl (-CF₃) group at position 5. This compound is synthesized via multi-step reactions involving cyclocondensation of pyridine derivatives with nitration and trifluoromethylation steps . The nitro group enhances electrophilicity, facilitating further functionalization, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-7-12-1-2-13(7)4-6(5)14(15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQCPXWOYUOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation for Intermediate Functionalization
The synthesis of boronic ester derivatives, as outlined in CN102786543A, provides a pathway to introduce trifluoromethyl groups via Suzuki-Miyaura coupling. For example, 2-amino-5-bromopyridine undergoes borylation with pinacol diboron in 1,4-dioxane using Pd(dppf)Cl₂, yielding 2-aminopyridine-5-boronic acid pinacol ester (5 ) in 99% yield. Subsequent cyclization with chloroacetaldehyde generates imidazo[1,2-a]pyridine-6-boronic acid pinacol ester (6 ), which reacts with methyl trifluoromethyl iodide under palladium catalysis to install the CF₃ group at position 7.
Ultrasound-Assisted Iodination and Nitration
Regioselective iodination at position 3 of imidazo[1,2-a]pyridines, as reported by Das et al., employs N-iodosuccinimide (NIS) under ultrasound irradiation. Applying this method to 7-(trifluoromethyl)imidazo[1,2-a]pyridine (7 ) in acetonitrile at 50°C for 2 hours yields 3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine (8 ) in 85% yield. Subsequent nitration using fuming HNO₃ in H₂SO₄ at 0°C selectively introduces the nitro group at position 6, achieving 65% yield. The trifluoromethyl group’s meta-directing effect ensures precise regioselectivity.
Sequential Functionalization Approaches
Nitration Prior to Cyclization
Using 2-amino-4-nitro-5-(trifluoromethyl)pyridine (9 ) as a precursor, cyclization with chloroacetaldehyde in refluxing ethanol forms the imidazo[1,2-a]pyridine core with pre-installed nitro and CF₃ groups. This one-pot method avoids post-cyclization nitration challenges but requires access to specialized aminopyridine precursors, which are synthesized via nitration of 2-amino-5-(trifluoromethyl)pyridine using mixed acid (HNO₃/H₂SO₄) at −10°C.
Late-Stage Trifluoromethylation
Photoredox-catalyzed trifluoromethylation of 6-nitroimidazo[1,2-a]pyridine (10 ) employs Umemoto’s reagent (CF₃⁺BF₄⁻) and Ru(bpy)₃Cl₂ under blue LED irradiation. In DMF at room temperature, the CF₃ group installs at position 7 in 60% yield, with the nitro group’s electron-withdrawing nature enhancing the ring’s electrophilicity.
Comparative Analysis of Synthetic Routes
The domino A3-coupling route offers the highest scalability and yield but requires access to trifluoromethyl-substituted aldehydes. Borylation strategies provide modularity but involve costly palladium catalysts. Late-stage nitration, while regioselective, faces challenges in handling corrosive reagents.
Mechanistic Insights and Optimization
Role of Copper Catalysis in A3-Coupling
Kinetic studies reveal that Cu(I) accelerates the formation of the propargylamine intermediate, which tautomerizes to an enamine before cyclization. The trifluoromethyl group’s electronegativity stabilizes the transition state, reducing activation energy by 15 kJ/mol compared to methyl analogues.
Solvent Effects in Ultrasound-Assisted Reactions
Polar aprotic solvents like acetonitrile enhance iodine radical generation under ultrasound, achieving 90% conversion vs. 60% in THF. Adding 10 mol% p-toluenesulfonic acid (PTSA) as a proton shuttle improves NIS activation, increasing iodination yields to 92% .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Products vary depending on the nucleophile used, resulting in various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Biological Activities
6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a range of biological activities:
- Antimicrobial Properties : Compounds in the imidazo[1,2-a]pyridine class have shown significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group appears to enhance this activity by increasing membrane permeability and interaction with bacterial enzymes .
- Antitubercular Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6-nitro-7-(trifluoromethyl) variants, target Mycobacterium tuberculosis effectively. These compounds inhibit critical components of the bacterial electron transport chain, demonstrating potential as anti-tuberculosis agents .
- Anticancer Potential : The structural characteristics of imidazo[1,2-a]pyridines allow for interaction with various cellular targets involved in cancer progression. Studies have reported promising results in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction .
Agrochemical Applications
In addition to medicinal uses, 6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives have been explored for their potential in agrochemicals. The trifluoromethyl group contributes to increased potency against pests and diseases affecting crops. Several compounds within this class have been approved for use in agriculture due to their effectiveness in protecting crops from fungal infections and insect pests .
Case Study 1: Antitubercular Efficacy
A study evaluated the efficacy of a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Among these, 6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine demonstrated superior activity with a minimum inhibitory concentration (MIC) significantly lower than traditional treatments. This suggests its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of 6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with particular efficacy against resistant strains of Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as inhibiting the FLT3-ITD and BCR-ABL pathways. This inhibition can lead to the suppression of certain cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical and Spectroscopic Properties
- Fluorescence: The nitro group in 6-Nitro-7-CF₃-imidazo[1,2-a]pyridine reduces fluorescence intensity compared to non-nitro analogs (e.g., 2-Phenyl-7-CF₃ derivatives), as nitro groups are known fluorescence quenchers . In contrast, CF₃ substitution enhances photostability and solvent resistance .
- Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability. For example, 6-Nitro-7-CF₃-imidazo[1,2-a]pyridine has a higher logP than 8-Fluoroimidazo[1,2-a]pyridine, which lacks the CF₃ group .
- Thermal Stability: Melting points of nitro-substituted derivatives (e.g., 267–319°C for 6o, 6f) are higher than non-nitro analogs (e.g., 194°C for 3af), attributed to stronger intermolecular interactions .
Biological Activity
6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a covalent inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be represented as follows:
This compound features a nitro group at the 6-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine scaffold, which significantly influences its biological activity.
Research indicates that compounds in the imidazo[1,2-a]pyridine class often act through inhibition of critical signaling pathways involved in cancer progression. Notably, 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine has shown potential as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.
Inhibition of PI3K Pathway
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can effectively inhibit PI3K activity. For instance, one study reported that a related compound induced cell cycle arrest and apoptosis in cancer cell lines by targeting PI3Kα with an IC50 value as low as 1.94 nM . This suggests that 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine may exhibit similar potency.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the imidazo[1,2-a]pyridine scaffold affect biological activity. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Nitro Group : The nitro substituent is believed to play a role in electron-withdrawing effects, potentially increasing reactivity with nucleophiles in biological systems.
Table 1 summarizes various derivatives and their respective biological activities.
| Compound | Structure | IC50 (nM) | Target |
|---|---|---|---|
| Compound A | Structure A | 1.94 | PI3Kα |
| Compound B | Structure B | 106.7 | c-Met |
| Compound C | Structure C | 188.5 | c-Met |
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical settings:
- KRAS G12C Mutated Cancer Cells : A study synthesized novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold. One compound exhibited significant anticancer activity against NCI-H358 cells .
- c-Met Inhibition : Research focused on c-Met inhibitors derived from imidazo[1,2-a]pyridine showed promising results with IC50 values indicating effective inhibition against various cancer cell lines .
Q & A
Q. What synthetic methodologies are commonly employed to functionalize the imidazo[1,2-a]pyridine scaffold at the C-3, C-6, and C-7 positions?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often involves regioselective functionalization. For example:
- C-3 Acylation : A Friedel-Crafts acylation using AlCl₃ as a catalyst enables selective acetylation at C-3 under neat conditions (yields >80% for 38 derivatives) .
- C-7 Trifluoromethylation : Substituents like trifluoromethyl at C-7 can be introduced via sequential coupling reactions with trisubstituted alkenes, achieving moderate-to-good yields (e.g., 5u-z derivatives) .
- Multi-Component Reactions : Catalyst-free aza–ene reactions or Cu-catalyzed three-component couplings (TCC) allow rapid access to functionalized imidazo[1,2-a]pyridines .
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?
- Methodological Answer : Characterization typically combines spectroscopic and analytical techniques:
- NMR/IR : Key peaks for trifluoromethyl (¹⁹F NMR δ -60 to -70 ppm) and nitro groups (IR ~1520 cm⁻¹ for asymmetric NO₂ stretch) .
- X-ray Crystallography : Resolves regiochemistry in complex derivatives (e.g., chromenyl-substituted compounds) .
- Mass Spectrometry : Confirms molecular weight, especially for halogenated derivatives (e.g., Cl, Br, I substituents) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The scaffold exhibits diverse activities:
- Anti-inflammatory/Antifibrotic : Derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α) in murine models .
- Antimicrobial : Nitro-substituted analogues show sub-micromolar activity against Mycobacterium tuberculosis .
- CNS Modulation : Acetylated derivatives bind GABA receptors in silico, suggesting anxiolytic potential .
Advanced Research Questions
Q. How can computational modeling optimize the design of imidazo[1,2-a]pyridine derivatives for target-specific activity?
- Methodological Answer :
- Docking Studies : Predict ligand-receptor interactions (e.g., GABA-A receptor binding using AutoDock Vina) .
- Metabolic Stability : Scaffold-hopping (e.g., imidazo[1,2-a]pyrimidine → pyridine) reduces aldehyde oxidase (AO) metabolism .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with COX-2 inhibition (e.g., morpholine substituents yield IC₅₀ = 0.07 µM) .
Q. What strategies address regioselectivity challenges in synthesizing 6-nitro-7-trifluoromethyl derivatives?
- Methodological Answer :
- Directed Functionalization : Use directing groups (e.g., acetyl at C-3) to bias electrophilic substitution at C-6/C-7 .
- Radical Reactions : Metal-free photoredox catalysis enables C-H functionalization with trifluoromethyl iodides .
- Microwave-Assisted Synthesis : Accelerates nitro-group introduction (e.g., 5aa–5kk derivatives in 1:2 MeOH/H₂O with TFA) .
Q. How do contradictory data on synthetic yields or biological activities inform mechanistic understanding?
- Methodological Answer :
- Yield Discrepancies : Catalyst-free methods (e.g., 67% yield for 5z ) vs. AlCl₃-catalyzed routes (85% ) highlight trade-offs between sustainability and efficiency.
- Biological Variability : Nitro groups enhance antitubercular activity but may reduce metabolic stability; balancing these requires SAR studies .
- Kinase Inhibition : Derivatives targeting PI3K/p38 show nM-level activity, but off-target effects necessitate selectivity profiling .
Key Considerations for Researchers
- Synthetic Challenges : Balance regioselectivity, catalyst toxicity, and scalability .
- Biological Profiling : Prioritize in vitro/in vivo models relevant to the compound’s substituents (e.g., nitro for antimicrobials, trifluoromethyl for CNS targets) .
- Data Reproducibility : Validate computational predictions with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
